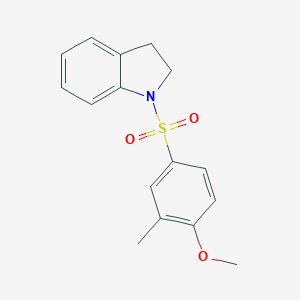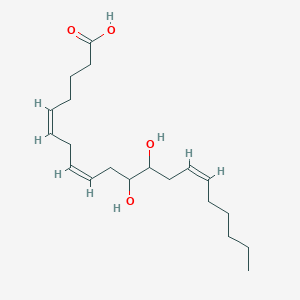
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is known for its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various biological processes, including cell signaling, gene expression, and metabolism.
Wirkmechanismus
The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the inhibition of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole activity. 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell signaling, and gene expression. Inhibition of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole activity has been shown to have a wide range of effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to regulate the activity of various signaling pathways, including the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole is its ability to selectively inhibit 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole activity, without affecting other kinases. This allows for more precise regulation of cellular processes and reduces the risk of unwanted side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole. One area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and may have applications in the treatment of other inflammatory diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective methods for its use in experimental settings.
Synthesemethoden
The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base, such as triethylamine. The reaction results in the formation of the desired compound, which can be further purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole have been extensively studied in various scientific research fields. This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-11-14(7-8-16(12)20-2)21(18,19)17-10-9-13-5-3-4-6-15(13)17/h3-8,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
MOBXHKDKYFECJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)










![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)